Ethyl 4-methyl-2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, oxazole, and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiophene ring through a condensation reaction, followed by the construction of the oxazole and thiazole rings via cyclization reactions. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.
Dorzolamide: A thiophene derivative used in the treatment of glaucoma.
The uniqueness of ETHYL 4-METHYL-2-[5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H13N3O4S2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H13N3O4S2/c1-3-21-14(20)12-8(2)16-15(24-12)17-13(19)9-7-10(22-18-9)11-5-4-6-23-11/h4-7H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
CVEQPXVXORVHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CS3)C |
Origin of Product |
United States |
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